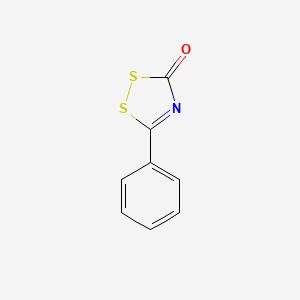

5-Phenyl-1,2,4-dithiazol-3-one

描述

Historical Development and Contemporary Significance of 1,2,4-Dithiazole Systems

The study of thiadiazole isomers, the broader family to which dithiazoles belong, dates back to the 19th century, with the 1,2,4-thiadiazole (B1232254) core first being described in 1821 and successfully synthesized and characterized in 1955. isres.org The development of dithiazole chemistry, a subset of thiadiazoles, has progressed significantly since. The synthesis of various dithiazole systems, including the 1,2,4-dithiazole core, has been achieved through methods like oxidative ring closure and cycloaddition reactions. isres.org A major breakthrough in the related 1,2,3-dithiazole chemistry was the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt, in 1985, which provided a versatile precursor for many derivatives. encyclopedia.pubmdpi.com While distinct from the 1,2,4-isomer, the development of such reagents catalyzed broader interest in the synthetic potential of dithiazole scaffolds. encyclopedia.pubmdpi.com

In contemporary science, 1,2,4-dithiazole and its parent thiadiazole systems are of considerable importance. rsc.org These heterocycles are recognized as "privileged systems" in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities. nih.gov Derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory properties. isres.orgrsc.org Beyond pharmaceuticals, they have applications in agrochemicals and materials science. rsc.org For instance, 1,2,4-thiadiazole derivatives have been incorporated into bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their utility in advanced electronic materials. acs.org The stability and reactivity of the 1,2,4-dithiazole ring make it a versatile building block in the synthesis of other complex heterocyclic structures. acs.org

Structural Classification and Nomenclature of the 1,2,4-Dithiazole Core

Dithiazoles are five-membered heterocyclic compounds containing one nitrogen and two sulfur atoms. Based on the relative positions of these heteroatoms, four constitutional isomers are possible: 1,2,3-dithiazole, 1,2,4-dithiazole, 1,3,2-dithiazole, and 1,4,2-dithiazole. rsc.org The nomenclature follows the standard Hantzsch-Widman system, where numbers indicate the positions of the heteroatoms, with sulfur taking precedence. wikipedia.org

The 1,2,4-dithiazole core, the subject of this article, features a sulfur atom at position 1, a nitrogen atom at position 2, and a second sulfur atom at position 4. This arrangement creates a pseudoaromatic system with unique electronic properties. rsc.org The compound in focus, 5-Phenyl-1,2,4-dithiazol-3-one , is a derivative of this core. According to IUPAC nomenclature, the phenyl group is attached at position 5, and a carbonyl group (=O) is at position 3 of the 1,2,4-dithiazole ring. The "3H" designation, as seen in some literature, indicates the position of the saturated atom in the ring, though the exocyclic double bond to the oxygen at position 3 makes this implicit. fujifilm.comfujifilm.com

| Isomer | Structure | Key Features |

|---|---|---|

| 1,2,3-Dithiazole | A five-membered ring with two adjacent sulfur atoms and a nitrogen atom. | Often synthesized using precursors like Appel's salt. encyclopedia.pub |

| 1,2,4-Dithiazole | A five-membered ring with sulfur at positions 1 and 4, and nitrogen at position 2. | The core structure of this compound. rsc.org |

| 1,3,2-Dithiazole | A five-membered ring with sulfur atoms at positions 1 and 3, separated by a nitrogen atom at position 2. | An isomeric form with distinct synthetic routes and properties. mdpi.com |

| 1,4,2-Dithiazole | A five-membered ring with sulfur atoms at positions 1 and 4, and nitrogen at position 2. | Can be formed via 1,3-dipolar cycloaddition of nitrile sulfides. wikipedia.org |

Current Research Frontiers and Academic Importance of this compound

The academic importance of this compound is primarily centered on its application as a specialized reagent in organic synthesis. It has been identified as a highly efficient sulfur-transfer agent, or sulfurizing reagent, particularly for the synthesis of oligonucleotide phosphorothioates. fujifilm.comgoogle.com This process is crucial for producing antisense oligonucleotides, a class of therapeutic molecules. Research has shown that this compound achieves a sulfur transfer efficiency greater than 99.8%. google.com It is noted for being highly stable in storage and soluble in acetonitrile (B52724), the common solvent for nucleic acid synthesis. fujifilm.comgoogle.com These properties make it a favorable alternative to other sulfurizing agents. google.com

Kinetic studies have explored the reactivity of the 1,2,4-dithiazole-5-one core, revealing that the reaction pathway involves an initial nucleophilic attack of a phosphorus(III) compound at the sulfur atom adjacent to the carbonyl group. rsc.org This leads to the formation of a phosphonium (B103445) intermediate that subsequently decomposes to yield the desired phosphorothioate (B77711). rsc.org

Current research frontiers also include the use of this compound and its derivatives as precursors for novel heterocyclic systems. For example, it has been used in reactions with cobalt complexes to form new metallacycles, such as 1,2,5,3-cobaltadithiazoles. oup.com Furthermore, derivatives of the core structure, such as 3-[5-(p-chloro)-phenyl-3H- rsc.orgCurrent time information in Milan, IT.nih.gov-dithiazol-3′-yl]-4H-chromen-4-ones, have been synthesized and investigated, demonstrating the ongoing exploration of this chemical scaffold to create new molecular entities. nih.govscispace.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | google.com |

| Molecular Formula | C₈H₅NOS₂ | iucr.org |

| Application | Sulfurizing agent for nucleic acid synthesis | fujifilm.comgoogle.com |

| Solubility | Soluble in acetonitrile | fujifilm.com |

| Stability | Highly stable in storage and in solution | google.com |

Structure

3D Structure

属性

分子式 |

C8H5NOS2 |

|---|---|

分子量 |

195.3 g/mol |

IUPAC 名称 |

5-phenyl-1,2,4-dithiazol-3-one |

InChI |

InChI=1S/C8H5NOS2/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |

InChI 键 |

LKDWQHQNDDNHSC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=O)SS2 |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for the 1,2,4 Dithiazol 3 One Scaffold

Strategic Cycloaddition and Cyclization Reactions in the Formation of 1,2,4-Dithiazol-3-ones

The construction of the 1,2,4-dithiazol-3-one core predominantly relies on cyclization reactions that form the key S-S and S-C bonds of the heterocycle. These methods offer a direct and efficient route to the desired scaffold from acyclic precursors.

Advanced Oxidative Cyclization Protocols for Dithiazole Ring Formation

Oxidative cyclization represents a powerful and common strategy for the synthesis of 1,2,4-dithiazol-3-ones. This approach typically involves the formation of a dithio-intermediate, which then undergoes intramolecular cyclization upon oxidation to form the stable dithiazole ring.

A prominent example is the oxidative cyclization of N-acyl dithiocarbamates. These precursors, often generated in situ, can be cyclized using various oxidizing agents. For instance, the reaction of (2E)-1-[4-(5-substituted-2,4-dithiobiureto)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one with liquid bromine in chloroform (B151607) leads to the formation of the corresponding 1,2,4-dithiazole-based chalcones in a single step. jocpr.com The bromine acts as an oxidizing agent, facilitating the intramolecular S-S bond formation. This method is noted for its convenience and practicality. jocpr.com

Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), which can mediate the oxidative formation of S-S and C-N bonds. This has been successfully applied in the regioselective synthesis of 3H-1,2,4-dithiazol-3-imines from benzothioamides and isothiocyanates under transition-metal-free conditions. researchgate.net The mechanism of oxidative cyclization can be influenced by the specific reagents and substrates used, sometimes proceeding through radical intermediates. nih.govnih.govorganic-chemistry.org

Table 1: Examples of Oxidative Cyclization Reactions

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| (2E)-1-[4-(5-phenyl-2,4-dithiobiureto)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Liquid Bromine/Chloroform | (2E)-1-{4-[3-(prop-2-en-1-imino)-3H-1,2,4-dithiazol-5-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 89 | jocpr.com |

| Benzothioamide and Isothiocyanate | Phenyliodine diacetate (PIDA) | 3H-1,2,4-Dithiazol-3-imine derivative | Good to Excellent | researchgate.net |

Ring Closure Syntheses from Modified Thiourea and Dithiocarbamate (B8719985) Precursors

Modified thioureas and dithiocarbamates are versatile and widely used precursors for the synthesis of the 1,2,4-dithiazol-3-one ring system. These methods rely on the inherent reactivity of the sulfur and nitrogen atoms within the precursor to facilitate ring closure.

Dithiocarbamates, which can be synthesized from the reaction of amines with carbon disulfide, are key intermediates. d-nb.inforesearchgate.net For example, the reaction of dithiocarbamate salts with chlorosulfonyl isocyanate has been reported to yield 5-amino-1,2,4-dithiazol-3-one derivatives. grafiati.com

Thiourea derivatives also serve as effective starting materials. Cyclization of N-substituted thioureas can be achieved using various sulfurizing agents, leading to the formation of the dithiazole core. For instance, N-aroyl-isothiocyanates or N-aroyl-dithiocarbamates can be sulfurized to produce 5-aryl-1,2,4-dithiazole-3-thiones, which are closely related to the target -one compounds. cdnsciencepub.com

Sulfurization-Based Approaches for 1,2,4-Dithiazol-3-one Derivatives

Sulfurization reactions provide another avenue for the construction of the 1,2,4-dithiazole ring. These methods introduce one or both sulfur atoms into the molecule during the cyclization process. Lawesson's reagent is a well-known sulfurizing agent that has been employed in the synthesis of sulfur-containing heterocycles. canterbury.ac.nz

The synthesis of 5-aryl-1,2,4-dithiazole-3-thiones through the sulfurization of N-aroyl-isothiocyanates, -thionocarbamates, or -dithiocarbamates is a notable example of this approach. cdnsciencepub.com While this yields the 3-thione analogue, it can potentially be converted to the desired 3-one. Furthermore, various other sulfurizing reagents, such as 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), are utilized in sulfurization processes, particularly in oligonucleotide synthesis, highlighting the reactivity of dithiazole derivatives as sulfur transfer agents. glenresearch.comresearchgate.netresearchgate.netglenresearch.com

Chemical Transformations of Related Heterocyclic Systems into 1,2,4-Dithiazol-3-ones

The transformation of one heterocyclic system into another is a powerful tool in synthetic organic chemistry. In the context of 1,2,4-dithiazol-3-ones, this can involve ring-opening and subsequent recyclization of other sulfur-nitrogen heterocycles.

For example, 1,2,3-dithiazoles can undergo ring transformations to yield a variety of other heterocycles. encyclopedia.pubnih.govarkat-usa.orgrsc.org While direct conversion to 1,2,4-dithiazol-3-ones is less commonly reported, the reactivity of the 1,2,3-dithiazole ring suggests potential for such transformations under specific conditions. For instance, treatment of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine (B46881) followed by concentrated sulfuric acid leads to the formation of fused 1,2,4-dithiazines. acs.orgacs.org This type of reaction, involving an addition of a nucleophile, ring opening, and ring closure (ANRORC) mechanism, demonstrates the feasibility of rearranging dithiazole isomers. acs.orgacs.org

Regioselective Introduction of the Phenyl Moiety at the 5-Position of the 1,2,4-Dithiazol-3-one Ring

The regioselective synthesis of 5-phenyl-1,2,4-dithiazol-3-one is crucial for controlling the final structure and properties of the compound. The phenyl group is typically introduced via the starting materials, ensuring its placement at the desired C5 position.

One common strategy involves starting with a benzoyl-containing precursor. For example, the synthesis can begin with benzoyl isothiocyanate, which already contains the phenyl group attached to the carbonyl carbon that will become C5 of the dithiazole ring. analis.com.my Subsequent reaction and cyclization will then yield the 5-phenyl substituted product.

Similarly, the use of N-benzoyl dithiocarbamates or N-benzoyl thioureas as precursors ensures the regioselective placement of the phenyl group at the 5-position. cdnsciencepub.com The synthesis of 5-aryl-1,2,4-dithiazole-3-thiones from N-aroyl precursors is a clear example of this regiocontrol. cdnsciencepub.com The choice of the aroyl group in the starting material directly dictates the aryl substituent at the 5-position of the final heterocyclic product.

Table 2: Precursors for Regioselective Synthesis of this compound

| Precursor | Key Structural Feature | Resulting Product | Reference |

| N-Benzoyl dithiocarbamate | Benzoyl group | This compound | cdnsciencepub.com |

| N-Benzoyl thiourea | Benzoyl group | This compound | cdnsciencepub.com |

| Benzoyl isothiocyanate | Benzoyl group | 5-Phenyl-1,2,4-dithiazol-3-thione (related structure) | cdnsciencepub.com |

Chemoenzymatic or Catalytic Synthesis Routes (if applicable)

While the synthesis of the broader class of thiazoles has seen the application of chemoenzymatic methods, specific examples for this compound are not widely reported in the reviewed literature. analis.com.mytandfonline.comcitedrive.commdpi.comnih.gov Thiazole derivatives have been synthesized using enzymes like α-amylase or trypsin as catalysts in one-pot multicomponent reactions. analis.com.mymdpi.com These enzymatic methods offer mild reaction conditions and high yields for certain heterocyclic systems. mdpi.com The development of chemoenzymatic routes for thiazolyl peptide natural products further underscores the potential of biocatalysis in this area. nih.gov However, the direct application of these methods to the synthesis of the 1,2,4-dithiazol-3-one scaffold, particularly with the required regioselectivity for the 5-phenyl substituent, remains an area for future investigation.

Elucidating Chemical Reactivity and Intricate Mechanistic Pathways of 5 Phenyl 1,2,4 Dithiazol 3 One

Detailed Reaction Profiles with Nucleophilic and Electrophilic Reagents

The reactivity of the 1,2,4-dithiazole ring is characterized by the interplay between its sulfur and carbon centers, which dictates its interactions with both nucleophiles and electrophiles.

The 1,2,4-dithiazol-3-one ring system possesses several potential sites for nucleophilic attack. However, extensive studies, particularly in the context of sulfur transfer reactions, have demonstrated a distinct regioselectivity. The reaction pathway for 1,2,4-dithiazole-5-ones and their corresponding 5-thione analogues with phosphorus(III) compounds involves a rate-limiting initial nucleophilic attack of the phosphorus atom at a specific sulfur atom on the heterocyclic ring. researchgate.netrsc.org

Kinetic studies and trapping experiments have confirmed that the site of attack is the sulfur atom at the 2-position, which is adjacent to the carbonyl (C=O) or thiocarbonyl (C=S) group. researchgate.netrsc.org This initial attack leads to the formation of a phosphonium (B103445) intermediate, which is a key step preceding the cleavage of the disulfide (S-S) bond and subsequent ring opening. researchgate.netrsc.org The existence of this phosphonium intermediate has been kinetically proven during the sulfurization of triphenyl phosphine (B1218219) with the thione analogue, 3-phenyl-1,2,4-dithiazole-5-thione. researchgate.netrsc.org

While the reaction of 5-Phenyl-1,2,4-dithiazol-3-one with powerful nucleophiles like phosphites is well-characterized, its interaction with electrophiles such as methyl iodide is less documented in available literature. Generally, for heterocyclic systems containing a thioamide-like fragment, alkylation can occur at either the sulfur or nitrogen atoms. For some related dithiolethiones, quenching reaction mixtures with methyl iodide has been shown to produce stable S-methylthio derivatives. nih.gov This suggests that S-alkylation is a plausible pathway, leading to the formation of a dithiazolium salt. However, without specific studies on this compound, the precise nature of adduct formation and potential subsequent rearrangements remains an area for further investigation.

Mechanistic Studies of Ring Opening and Ring Transformation Reactions

The transformation of the 1,2,4-dithiazole ring is central to its chemical utility. These reactions are often governed by mechanisms that involve the opening of the heterocyclic ring, followed by subsequent reactions to form new structures.

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a key concept in heterocyclic chemistry that explains certain nucleophilic substitution reactions. nih.gov While not always explicitly labeled as such in the literature concerning 1,2,4-dithiazoles, the reaction pathway of these compounds with nucleophiles like phosphites strongly resembles an ANRORC process. researchgate.netrsc.org

The mechanism proceeds as follows:

Addition of the Nucleophile (AN): A phosphorus(III) nucleophile attacks the sulfur atom at the 2-position of the dithiazole ring. researchgate.netrsc.org

Ring Opening (RO): This addition leads to the cleavage of the weak S-S bond, resulting in a ring-opened intermediate. researchgate.netrsc.org

Ring Closure (RC): The process culminates in the formation of a stable phosphorothioate (B77711). researchgate.netrsc.org Concurrently, the remainder of the original heterocycle is released as an unstable isocyanate or isothiocyanate species. researchgate.netrsc.org

This sequence of events, where a nucleophile induces a ring opening that is followed by the formation of new products, fits the general definition of an ANRORC-like mechanism.

The primary synthetic application stemming from the ring-opening of this compound is its role as a sulfur-transfer agent. researchgate.netrsc.org This reaction transforms the dithiazole ring into different chemical entities. The key byproduct of this transformation is phenyl isocyanate (when starting from the 3-one) or phenyl isothiocyanate (from the 3-thione analogue). researchgate.net

These isocyanates and isothiocyanates are highly reactive and versatile synthetic intermediates. They can be "trapped" by external nucleophiles added to the reaction mixture. For example, trapping experiments with 4-methoxyaniline have been successfully performed. The nucleophilic aniline (B41778) attacks the isocyanate intermediate, leading to the formation of a stable substituted urea (B33335) derivative. researchgate.net This demonstrates the synthetic utility of the dithiazole ring as a precursor to these valuable intermediates, which can then be used to build a variety of other acyclic and potentially heterocyclic structures.

Advanced Understanding of Sulfur Transfer Capabilities of this compound and its Thione Analogues

A significant area of research for 1,2,4-dithiazole derivatives has been their application as sulfur-transfer reagents, or "sulfurizing agents". researchgate.netrsc.org These compounds are particularly valuable in the synthesis of oligonucleotide phosphorothioates, which are analogues of natural DNA and RNA used in antisense therapy. semanticscholar.org

This compound has been identified as a highly efficient sulfurizing reagent, demonstrating greater than 99.8% sulfur transfer efficiency in the solid-phase synthesis of oligonucleotides. arkat-usa.org It offers several advantages over other common reagents, such as the Beaucage reagent, including high stability in storage and solution, excellent solubility in acetonitrile (B52724) (the preferred solvent for oligonucleotide synthesis), and a low-cost, single-step synthesis. arkat-usa.org

Kinetic studies have been performed to quantify the reactivity of various 3-substituted-1,2,4-dithiazol-5-ones and 5-thiones. The reaction rate is dependent on the substituent at the 3-position and the solvent used.

| Substituent at C3 | Solvent | Rate Constant, k (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Phenyl | Acetonitrile | 10.64 |

| Phenyl | Dichloromethane | 3.97 |

| Phenyl | THF | 4.48 |

| Phenyl | Toluene | 5.51 |

| 4-Methoxyphenyl | Acetonitrile | 7.11 |

| 4-Chlorophenyl | Acetonitrile | 14.07 |

| Methyl | Acetonitrile | 2.03 |

The data indicates that electron-withdrawing groups on the phenyl ring (e.g., 4-chloro) increase the reaction rate, while electron-donating groups (e.g., 4-methoxy) decrease it relative to the unsubstituted phenyl group in acetonitrile. This is consistent with the proposed mechanism where the nucleophilic attack on the electron-deficient sulfur atom is the rate-determining step. researchgate.netrsc.org

Kinetic and Thermodynamic Characterization of Sulfurization Reactions

The efficacy of this compound as a sulfurizing agent is underpinned by its reaction kinetics. Studies have systematically evaluated the sulfurization efficiency of various 3-substituted-1,2,4-dithiazole-5-ones, including the phenyl derivative, by monitoring their reactions with phosphorus(III) compounds like triphenyl phosphite. researchgate.netrsc.org The reactions generally follow second-order kinetics, and the rate constants provide a quantitative measure of the reagent's reactivity. researchgate.net

Kinetic studies performed at 25°C in various solvents demonstrate that the reaction rate is influenced by the solvent's polarity. The reaction pathway is understood to involve a rate-limiting initial nucleophilic attack of the phosphorus atom at a sulfur atom of the dithiazole ring. researchgate.netrsc.org This is followed by the rapid decomposition of the resulting phosphonium intermediate. researchgate.netrsc.org For less reactive 1,2,4-dithiazoles, the transition state is proposed to be polar, resembling a zwitterionic intermediate, whereas for more reactive derivatives, it is considered almost apolar. researchgate.netrsc.org

The second-order rate constants for the reaction of this compound with triphenyl phosphite in different solvents are presented below, illustrating the compound's reactivity profile.

Table 1: Second-Order Rate Constants (k) for the Sulfurization of Triphenyl Phosphite with this compound at 25°C

| Solvent | k (L·mol⁻¹·s⁻¹) |

|---|---|

| Acetonitrile (ACN) | 10.64 |

| Dichloromethane (DCM) | 3.97 |

| Tetrahydrofuran (THF) | 4.48 |

| Toluene | 5.51 |

Data sourced from kinetic studies on 1,2,4-dithiazole-5-ones. researchgate.net

Role as Highly Efficient Sulfurizing Reagents in Oligonucleotide Phosphorothioate Synthesis

This compound has been identified as a highly potent sulfur-transfer reagent, particularly valuable in the solid-phase synthesis of oligonucleotide phosphorothioates. sinmyth.com These modified oligonucleotides, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, exhibit enhanced resistance to nuclease degradation, a crucial property for therapeutic applications. nih.gov

The synthesis of phosphorothioate linkages via the phosphoramidite (B1245037) method involves a sulfurization step instead of the standard oxidation step. This compound has demonstrated exceptional performance in this role, achieving sulfur transfer efficiencies greater than 99.8%. sinmyth.com This high efficiency is critical for the synthesis of high-purity, full-length oligonucleotides, especially in large-scale preparations. sinmyth.com

Compared to other common sulfurizing agents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), this compound offers several advantages. It exhibits high stability during storage and in solution, possesses high solubility in acetonitrile (the preferred solvent for oligonucleotide synthesis), and can be synthesized cost-effectively. sinmyth.com These characteristics make it a superior alternative for the reliable and economical production of oligonucleotide phosphorothioates. sinmyth.comfujifilm.com

Analysis of Thermal and Chemical Decomposition Pathways and Products

The primary chemical decomposition pathway for this compound is intrinsically linked to its function as a sulfurizing agent. researchgate.netrsc.org During the sulfurization of a phosphorus(III) compound, the reaction proceeds through a proposed mechanism involving nucleophilic attack by the phosphorus atom on the sulfur atom adjacent to the carbonyl group. researchgate.netrsc.org This initial attack leads to the formation of a transient phosphonium intermediate. researchgate.netrsc.org

This intermediate is unstable and rapidly decomposes, cleaving the S-S bond and breaking the dithiazole ring. researchgate.netrsc.org The decomposition yields two main products: the desired sulfurized phosphorus compound (e.g., a phosphorothioate) and an isocyanate species, specifically phenylcarbonyl isothiocyanate, which can be subsequently trapped by nucleophiles present in the reaction mixture. researchgate.netrsc.org This reactive decomposition is the cornerstone of its efficiency as a sulfur-transfer reagent.

While the decomposition as part of the sulfurization reaction is well-characterized, specific studies detailing the compound's thermal decomposition profile (e.g., via thermogravimetric analysis) or its degradation under other chemical conditions (e.g., hydrolysis) are not extensively covered in the reviewed literature. However, it is noted for its high stability in storage and in acetonitrile solution, suggesting it does not readily decompose under standard laboratory conditions. sinmyth.com

Interaction with Transition Metal Complexes and Metallacycle Formation

A review of the scientific literature indicates that there is limited specific information regarding the direct interaction of this compound with transition metal complexes or its use in the formation of metallacycles. While the broader field of heterocyclic chemistry includes numerous examples of related sulfur- and nitrogen-containing rings acting as ligands to form coordination complexes, research focused on the coordination behavior of this compound itself appears to be an underexplored area. Studies on related structures like 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-3-thiols have shown their capability to coordinate with various transition metals, but analogous investigations involving this compound were not identified in the searched literature.

Advanced Spectroscopic and Crystallographic Characterization of 5 Phenyl 1,2,4 Dithiazol 3 One and Its Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Packing

For instance, the crystal structure of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, a derivative, reveals key structural features. The five-membered 1,2,4-dithiazole ring is essentially planar. A notable feature is the torsion or dihedral angle between the plane of this heterocyclic ring and the appended phenyl ring. In the aforementioned derivative, this angle is 9.05 (12)°, indicating a slight twist from full coplanarity. This deviation from planarity is common in such bi-aryl systems due to steric hindrance. An evaluation of the bond lengths within the dithiazole ring and its connection to the exocyclic atoms suggests significant delocalization of π-electron density across the N-C-N-C-N backbone.

In the isomeric compound, 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), the dihedral angle between the dithiazole and phenyl rings is even smaller at 2.62 (5)°, indicating a nearly co-planar arrangement that facilitates π-electron delocalization between the two ring systems. nih.govnih.gov

Table 1: Selected Geometric Parameters for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride Data extracted from a study on a related derivative to illustrate typical geometric features.

| Parameter | Value |

| Dithiazole Ring Geometry | Nearly Planar |

| Dihedral Angle (Dithiazole-Phenyl) | 9.05 (12)° |

| S-S Bond Lengths | Consistent with single bonds |

| C-N Bond System | Evidence of π-electron delocalization |

The solid-state packing of these molecules is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker contacts. In the crystal structure of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, charge-assisted N—H···Cl⁻ hydrogen bonds are the dominant interactions that dictate the crystal packing.

In compounds lacking strong hydrogen bond donors, weaker interactions become crucial. The crystal packing of the isomer 3-phenyl-1,4,2-dithiazole-5-thione showcases several of these interactions:

π–π stacking: Aromatic π–π stacking is observed between the 1,4,2-dithiazole-5-thione moiety and the phenyl ring of adjacent molecules, with centroid-to-centroid distances measured at 3.717 (6) Å and 3.712 (6) Å. nih.govnih.gov These interactions are vital for the stabilization of the crystal lattice.

The interplay of the intermolecular forces described above leads to the formation of complex supramolecular architectures. The study of how molecules self-assemble into these ordered structures is the focus of crystal engineering.

In the case of the 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride derivative, the strong, directional hydrogen bonds guide the assembly of molecules into well-defined one-dimensional (1D) helical and zigzag chains. These chains then interlink to form a stable three-dimensional architecture.

For systems directed by weaker forces, such as the 3-phenyl-1,4,2-dithiazole-5-thione isomer, π–π stacking and C–H···S contacts guide the molecules to arrange themselves in parallel chains. nih.govnih.gov The specific arrangement, whether it be herringbone or slipped-stack packing, is influenced by the subtle balance of these varied interactions, which can be modulated by changing substituents on the core molecule. This demonstrates a key principle of crystal engineering: by modifying the functional groups on a molecule, one can control the types of intermolecular interactions and thus direct the final supramolecular assembly and the material's bulk properties. nih.gov

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

High-field NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 5-Phenyl-1,2,4-dithiazol-3-one and its derivatives, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the phenyl group. These typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns (multiplicity) depend on the electronic environment and coupling between adjacent protons. For a monosubstituted phenyl ring, the signals can be complex but often resolve into multiplets corresponding to the ortho, meta, and para protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the five distinct carbons of the phenyl ring and the two carbons of the dithiazole ring, one of which is a carbonyl carbon (C=O) expected at a significantly downfield chemical shift (typically δ > 160 ppm).

Table 2: Representative NMR Data for Dithiazole Derivatives Data compiled from related structures to illustrate expected chemical shift regions.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 3-phenyl-1,4,2-dithiazole-5-thione (Isomer) | ¹H | 7.53 (multiplet) | CDCl₃ |

| 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride (Derivative) | ¹H | 7.27 (t, 1H, p-Ph-H), 7.45 (dd, 2H, m-Ph-H), 7.74 (d, 2H, o-Ph-H) | DMSO-d₆ |

While 1D NMR provides foundational data, multi-dimensional NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the ortho protons to the meta protons, and the meta protons to the para proton of the phenyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively assign the ¹³C signals for the five protonated carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the phenyl protons to the quaternary carbons of the dithiazole ring (C3 and C5) and the phenyl carbon attached to the ring, allowing for their complete and unambiguous assignment.

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational Fingerprints and Electronic Transitions

FT-IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of a molecule.

FT-IR Spectroscopy probes the vibrational modes of a molecule. The spectrum serves as a "fingerprint," with specific peaks corresponding to the stretching and bending of different bonds. For this compound, key expected absorption bands would include:

C=O Stretch: A strong absorption band, typically in the range of 1680-1750 cm⁻¹, corresponding to the carbonyl group in the dithiazole ring.

C=N Stretch: A stretching vibration for the imine-like bond within the heterocyclic ring.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring. researchgate.netnih.gov

Aromatic C-H Stretch: Signals typically appearing just above 3000 cm⁻¹. scielo.org.za

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. Molecules with conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum of the isomeric compound 3-phenyl-1,4,2-dithiazole-5-thione in dichloromethane shows absorption maxima (λ_max) at 256 nm and 361 nm, which are attributed to π→π* and n→π* electronic transitions within the conjugated system. nih.gov Similar transitions would be expected for the target compound.

Table 3: UV-Vis Absorption Data for a Dithiazole Isomer

| Compound | λ_max (nm) | Molar Absorptivity (log ε) | Solvent |

| 3-phenyl-1,4,2-dithiazole-5-thione | 256 | 4.29 | CH₂Cl₂ |

| 361 | 4.20 | CH₂Cl₂ |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Electron Impact (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, the resulting molecular ion can undergo characteristic fragmentation, breaking apart into smaller, stable ions. For this compound (C₈H₅NOS₂), a plausible fragmentation pathway would involve:

Loss of CO: Initial loss of a neutral carbon monoxide molecule (28 Da) from the carbonyl group to form a radical cation.

Ring Cleavage: Subsequent fragmentation of the dithiazole ring, potentially through the loss of sulfur atoms (S) or a thiocyanate radical (•SCN).

Phenyl Cation: The formation of the stable phenyl cation (C₆H₅⁺, m/z 77) is a common feature in the mass spectra of phenyl-substituted compounds. nih.gov

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, corroborating data from other spectroscopic methods. researchgate.netarkat-usa.org

Computational and Theoretical Investigations of 5 Phenyl 1,2,4 Dithiazol 3 One

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron distribution, and energy.

DFT, particularly with hybrid functionals like B3LYP, has become a popular and reliable method for studying heterocyclic systems, offering a good balance between computational cost and accuracy. nih.govasianpubs.org These calculations can predict a wide range of properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals, which are crucial for predicting chemical reactivity. asianpubs.orgnih.gov

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 5-Phenyl-1,2,4-dithiazol-3-one, a key structural question is the dihedral angle between the planar dithiazole ring and the phenyl ring.

Studies on structurally similar compounds, such as 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium and 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), have shown that the heterocyclic and phenyl rings are nearly co-planar, with dihedral angles typically ranging from 2° to 16°. nih.govresearchgate.net This near-planarity suggests a degree of electronic conjugation between the two ring systems. Conformational analysis can reveal the energy barriers between different rotational conformers, which is important for understanding the molecule's flexibility and dynamics. sciforum.net While significant π-π stacking interactions are observed in the crystal packing of related dithiazoles, conformational studies focus on the energetics of the isolated molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's kinetic stability and reactivity.

For phenyl-substituted heterocycles, the electron density in the HOMO is often located on the phenyl ring and parts of the heterocycle, while the LUMO density is distributed across the heterocyclic ring and its substituents. researchgate.netresearchgate.net In the case of this compound, the phenyl group is expected to influence the energy levels of the frontier orbitals. The distribution of electron density, calculated from the wave function, reveals the most electron-rich and electron-poor regions of the molecule, providing a map for predicting the sites of electrophilic and nucleophilic attack. wikipedia.orgpharmaguideline.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-phenyl-1,3,4-oxadiazole-2-thiol | -6.10 | -1.65 | 4.45 |

| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | -5.85 | -2.75 | 3.10 |

| Generic Phenyl-Thiadiazole Derivative | -6.5 to -5.5 | -2.5 to -1.5 | ~4.0 |

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. While the phenyl ring is clearly aromatic, the degree of aromaticity and π-electron delocalization within the 1,2,4-dithiazole ring is less obvious. Computational methods allow for the quantification of aromaticity through various indices.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. e3s-conferences.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This is particularly useful for understanding reactions involving the 1,2,4-dithiazole ring system.

A notable reaction of 1,2,4-dithiazole-5-ones and their thione analogs is their function as sulfurizing agents, for example, in reactions with phosphorus(III) compounds. researchgate.netrsc.org Computational modeling of these reactions suggests a mechanism involving an initial rate-limiting nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazole ring. rsc.org This is followed by the cleavage of the S-S bond and the formation of a phosphonium (B103445) intermediate, which then decomposes to the final products. researchgate.net

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is a key goal of these studies. nih.govyoutube.com The energy of the TS determines the activation energy of the reaction. For reactions of 1,2,4-dithiazoles, calculations have helped determine that the transition-state structure can range from almost apolar to a more polar, zwitter-ionic character, depending on the specific reactants and substituents involved. researchgate.netrsc.org This detailed mechanistic insight allows for the rational design of more efficient reagents.

Theoretical Prediction and Interpretation of Spectroscopic Parameters (e.g., GIAO-NMR, IR Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. asianpubs.orgdnu.dp.ua

Calculated harmonic vibrational frequencies are often systematically scaled to account for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR spectra. dntb.gov.ua This allows for the confident assignment of specific vibrational modes to observed spectral bands. asianpubs.org

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating chemical shifts (δ) for ¹H and ¹³C nuclei. dntb.gov.ua These calculations can resolve ambiguities in experimental spectra and help confirm molecular structures. For example, in related 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the ¹³C NMR signals for the carbon atoms within the heterocyclic ring are predicted and observed in the 150–170 ppm range. nih.gov Such calculations would be crucial for confirming the structure of this compound and assigning its NMR signals.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| C=O stretch | 1720 | 1735 |

| C=N stretch | 1542 | 1550 |

| Aromatic C-H stretch | 3045 | 3055 |

| Ring C-S stretch | ~700 | ~710 |

Electronic Properties Relevant to Redox Activity and Charge Transfer in 1,2,4-Dithiazole Systems

The electronic properties of 1,2,4-dithiazole systems, particularly their ability to participate in redox reactions and charge transfer processes, are of significant interest. nih.govrsc.org The presence of multiple heteroatoms (two sulfur, one nitrogen) and a carbonyl group creates a unique electronic environment. The redox activity of these compounds is central to their application as sulfur-transfer agents, where the dithiazole ring effectively acts as an electrophilic sulfur source. rsc.org

The efficiency of these processes is governed by the molecule's electronic structure, including its electron affinity and ionization potential, which are related to the LUMO and HOMO energies, respectively. dnu.dp.ua Computational studies can model charge transfer (CT) within a molecule (intramolecular) or between molecules (intermolecular). nih.gov The S-S bond in the 1,2,4-dithiazole ring is a key feature, and its susceptibility to nucleophilic attack is a direct consequence of the electronic properties and charge distribution within the heterocycle. Electrochemical properties, such as reduction potentials, can also be studied computationally to predict how the molecule will behave in redox reactions. researchgate.net

Advanced Applications and Interdisciplinary Research Involving 1,2,4 Dithiazol 3 One Systems Excluding Prohibited Topics

Role in Materials Science and the Design of Functional Molecules

The inherent electronic and structural characteristics of the 5-Phenyl-1,2,4-dithiazol-3-one ring system make it a promising candidate for the development of novel functional materials.

The development of advanced organic materials, such as those used in organic thin-film transistors (OTFTs), often relies on molecules that exhibit favorable electronic properties and can self-assemble into ordered structures. Phenyl-containing derivatives are frequently explored for these applications. nih.gov While research into this compound itself as a semiconductor is emerging, analysis of closely related isomers like 3-phenyl-1,4,2-dithiazole-5-thione (B15389517) provides significant insights.

Crystal structure analysis of this related compound reveals a nearly planar molecular geometry. nih.govresearchgate.net This planarity facilitates significant aromatic π–π stacking interactions between adjacent molecules. nih.govresearchgate.net Such intermolecular stacking is a critical feature for charge transport in organic semiconductor materials, as it creates pathways for electrons to move through the material. The presence of both the phenyl group and the sulfur-rich heterocycle in this compound suggests it could serve as a foundational unit for constructing larger, conjugated systems with potential semiconductor properties.

Table 1: Structural Features Relevant to Materials Science

| Feature | Observation in Related Dithiazole Structures | Implication for Organic Materials |

|---|---|---|

| Molecular Geometry | Nearly co-planar arrangement between the heterocyclic and phenyl rings. researchgate.net | Promotes ordered packing in the solid state, which is essential for efficient charge transport. |

| Intermolecular Interactions | Aromatic π–π stacking and weak C—H⋯S contacts are observed. nih.govresearchgate.net | Facilitates self-assembly and contributes to the stability and electronic connectivity of the material. |

| Thermal Stability | The dithiazole ring is noted for being more thermally stable than similar heterocycles like 1,3,4-oxathiazol-2-one. nih.gov | This robustness is advantageous for device fabrication and long-term operational stability. |

This table is generated based on data from related dithiazole structures to infer the potential of this compound.

The 1,2,4-dithiazole ring contains a disulfide (S-S) bond, which is inherently redox-active. This bond can undergo cleavage and formation under electrochemical or chemical stimuli, making the heterocycle an attractive component for redox-active molecular frameworks. The reactivity of this bond is central to the function of 1,2,4-dithiazol-3-ones as sulfur-transfer agents. rsc.orgresearchgate.net

The reaction mechanism involves a nucleophilic attack on one of the sulfur atoms of the disulfide bond, leading to the cleavage of the S-S bond. rsc.orgresearchgate.net This process is fundamentally a redox event. By incorporating the this compound unit into larger molecular or polymeric structures, it is possible to design materials with switchable electronic or optical properties based on the redox state of the dithiazole ring. This principle is utilized in other sulfur-containing heterocycles that are integrated into complex redox systems.

Utilization in Coordination Chemistry as Ligands for Metal Complexes

Heterocyclic compounds containing nitrogen and sulfur atoms are widely recognized as effective ligands for forming stable complexes with a variety of transition metals. ginekologiaipoloznictwo.comnih.gov Although specific studies on this compound as a ligand are not extensively documented, its structure contains multiple potential donor atoms (nitrogen and oxygen) that can coordinate with metal ions.

Research on analogous heterocyclic systems provides a strong basis for its potential in coordination chemistry. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 5-phenyl-1,3,4-oxadiazole-2-thione readily form complexes with metals like Nickel(II), Cobalt(II), Palladium(II), and Platinum(II). ginekologiaipoloznictwo.comresearchgate.net In these cases, coordination typically occurs through the soft sulfur atom and a hard nitrogen atom, creating stable chelate rings. nih.gov By analogy, this compound could act as a monodentate or bidentate ligand, coordinating through its ring nitrogen and exocyclic carbonyl oxygen, making it a versatile component for designing novel metal-organic materials with catalytic or magnetic properties.

Table 2: Coordination Behavior of Analogous Heterocyclic Ligands

| Ligand Class | Metal Ions Coordinated | Typical Coordination Sites |

|---|---|---|

| 1,2,4-Triazole-3-thiols | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) ginekologiaipoloznictwo.comnih.gov | Thione Sulfur (S) and Ring Nitrogen (N) |

| 1,3,4-Oxadiazole-2-thiones | Pd(II), Pt(II), Co(II), Ni(II) researchgate.net | Thione Sulfur (S) and Ring Nitrogen (N) |

| Potential for 1,2,4-Dithiazol-3-ones | (Inferred) Transition metals (e.g., Fe, Co, Ni, Cu, Pd, Pt) | Ring Nitrogen (N) and Carbonyl Oxygen (O) |

This table summarizes findings from related heterocyclic systems to predict the potential behavior of this compound.

Building Block Applications in the Synthesis of Complex Heterocyclic Architectures

One of the most well-documented applications of the 1,2,4-dithiazol-3-one scaffold is its use as a highly efficient sulfur-transfer, or "sulfurizing," agent. google.com This reactivity makes it a powerful building block for synthesizing other complex heterocyclic molecules, particularly those containing sulfur.

The core reaction involves the nucleophilic attack of a trivalent phosphorus compound (like a phosphite) on the sulfur atom adjacent to the carbonyl group. rsc.orgresearchgate.net This step is rate-limiting and results in the cleavage of the weak S-S bond. The process generates a phosphonium (B103445) intermediate that subsequently decomposes to form a stable phosphorothioate (B77711) and a reactive isocyanate or isothiocyanate species. rsc.orgresearchgate.net These reactive intermediates can then be trapped with other nucleophiles to construct new, elaborate heterocyclic systems. mdpi.com For example, 3-phenyl-1,2,4-dithiazol-5-one has been demonstrated to be a highly efficient sulfurizing reagent in the solid-phase synthesis of oligonucleotide phosphorothioates, achieving over 99.8% sulfur transfer efficiency. google.com Its high stability in solution and low cost make it a superior alternative to other reagents. google.com

Table 3: 1,2,4-Dithiazol-3-one as a Synthetic Building Block

| Reaction Type | Reactant | Key Intermediate Generated | Resulting Product Class |

|---|---|---|---|

| Sulfurization | Triphenyl Phosphite (B83602) rsc.orgresearchgate.net | Isocyanate/Isothiocyanate | Phosphorothioates |

| Heterocyclic Synthesis | Trapping agent (e.g., aniline) rsc.org | Isocyanate | Substituted ureas or other N-containing heterocycles |

| Oligonucleotide Synthesis | Dinucleotide Phosphite google.com | (Not isolated) | Dinucleotide Phosphorothioate |

This table details the documented synthetic utility of the 1,2,4-dithiazol-3-one ring system.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-phenyl-1,2,4-dithiazol-3-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via cyclization reactions involving aryl-substituted precursors. For example, 5-aryl-1,2,4-dithiazol-3-ones are prepared by reacting thiocyanate derivatives with sulfur-containing reagents under controlled temperatures (e.g., 0°C in chloroform) to avoid side reactions. Yields can be improved by using inert atmospheres (e.g., nitrogen) and stoichiometric optimization of phosphorus reagents like triphenylphosphine, which facilitate desulfurization intermediates . IR spectroscopy is critical for monitoring reaction progress, particularly the disappearance of C=N (1650–1700 cm⁻¹) and C=O (1750–1800 cm⁻¹) bands .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For rapid analysis, IR and NMR spectroscopy are employed:

- IR : Distinctive peaks for C=S (1100–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the dithiazolone core .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 170–180 ppm) are diagnostic.

Computational tools like density functional theory (DFT) can validate spectral assignments .

Q. What are the typical reactivity patterns of this compound with nucleophiles or electrophiles?

- Methodological Answer : The compound reacts with trivalent phosphorus reagents (e.g., triphenylphosphine) via desulfurization to generate thioacyl isocyanates, which are intermediates in cycloaddition reactions . For electrophilic substitutions, the phenyl ring undergoes nitration or halogenation under acidic conditions. Reactivity studies should include kinetic monitoring (e.g., UV-Vis spectroscopy) to track intermediate stability .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound with phosphorus reagents?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and energy profiles. For example, the desulfurization mechanism with triphenylphosphine involves nucleophilic attack at the sulfur atom, followed by ring opening to form a thiocyanate intermediate. Solvent effects (e.g., chloroform) are incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activities of dithiazolone derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial effects) often arise from assay conditions or substituent variations. Systematic SAR studies should:

- Compare substituent effects (e.g., 4-bromophenyl vs. unsubstituted phenyl) on biological targets .

- Standardize assays (e.g., NCI-60 panel for anticancer screening) to ensure reproducibility .

- Use molecular docking to predict binding affinities against targets like histone deacetylases .

Q. How do cycloaddition reactions of this compound enable access to novel heterocycles?

- Methodological Answer : The compound acts as a dipolarophile in [3+2] cycloadditions with ynamines or enolates, forming 2-imino-1,3-oxathioles. Experimental protocols include:

- Reacting with ynamines in anhydrous THF at −20°C to suppress side reactions .

- Monitoring regioselectivity via LC-MS and isolating products via column chromatography (silica gel, hexane/EtOAc) .

Q. What are the challenges in scaling up syntheses of this compound derivatives for pharmacological studies?

- Methodological Answer : Key challenges include:

- Intermediate instability : Thioacyl isocyanates require low-temperature handling (−78°C) and in-situ trapping .

- Purification : Use preparative HPLC with C18 columns to separate regioisomers.

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–13) and quantify decomposition using ¹H NMR integration .

Q. What statistical methods are appropriate for analyzing biological activity data of dithiazolone derivatives?

- Methodological Answer :

- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Cluster analysis : Group compounds by activity profiles across cell lines (e.g., NCI-60 data) .

- Multivariate ANOVA : Identify significant substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。